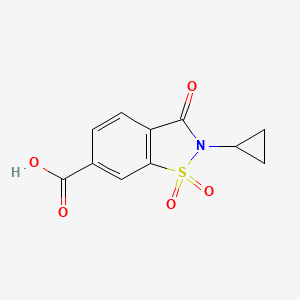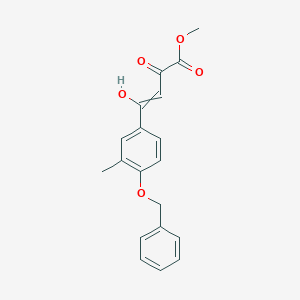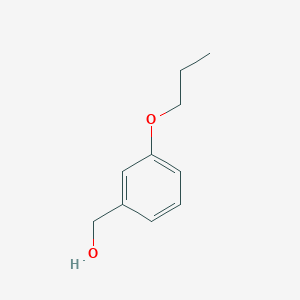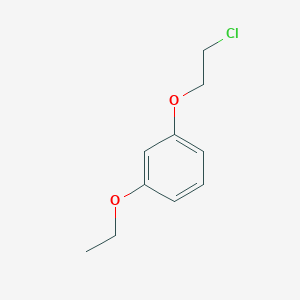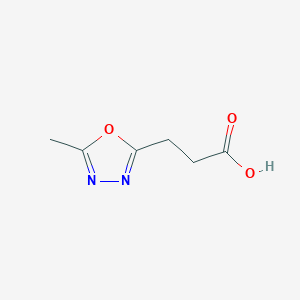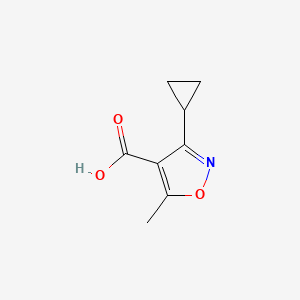
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid
Overview
Description
“3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid” is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of oxazoles, including “3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Scientific Research Applications
Synthesis of Heterocycles
- The compound has been utilized in the synthesis of various heterocycles. For instance, reactions with chloroacetone, benzaldehyde, and benzoquinone have led to the formation of different heterocyclic compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).
Crystal and Molecular Structures
- The compound is also significant in understanding crystal and molecular structures. For example, studies on its derivatives, such as triazole compounds, have provided insights into molecular geometry, electron density distribution, and supramolecular interactions (Boechat et al., 2010).
Development of Bioactive Compounds
- It plays a role in synthesizing bioactive compounds. Derivatives of this compound have been used in creating compounds with potential biological activities, such as inhibiting blood platelet aggregation, showing properties comparable to aspirin (Ozaki et al., 1983).
Pharmaceutical Applications
- Derivatives of this compound are explored for their pharmaceutical relevance, particularly in developing antibacterial agents. Variations in substitution patterns on this core structure have shown significant effects on antibacterial activity (Bouzard et al., 1992).
Synthetic Methodologies
- The compound is involved in advancing synthetic methodologies. It is used in reactions leading to novel synthetic pathways and products, contributing to the field of synthetic chemistry (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Photoactivatable Prodrugs
- Research has also focused on using its derivatives in the development of photoactivatable prodrugs, which could have applications in targeted drug delivery and controlled release (Soares et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(9-12-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLVDVUHBYMQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
1082420-70-9 | |
| Record name | 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



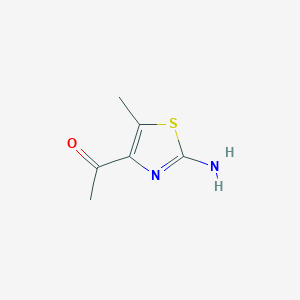

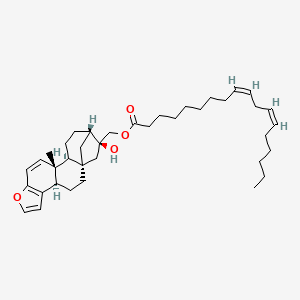



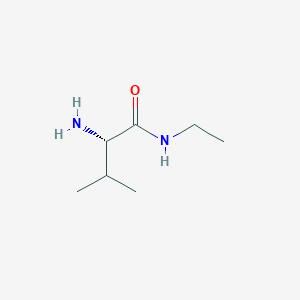
![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
